molecular formula C23H18N4O5S B12157547 (2Z)-6-(3,4-dimethoxybenzyl)-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(3,4-dimethoxybenzyl)-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12157547
M. Wt: 462.5 g/mol
InChI Key: ZFFXFYGWFHQZRX-HNENSFHCSA-N
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Description

This compound is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazinone core fused with a 1-methyl-2-oxoindole moiety. The 3,4-dimethoxybenzyl substituent at position 6 distinguishes it from simpler analogs. Its molecular formula is C₂₅H₂₁N₅O₅S, with an average mass of 503.53 g/mol (calculated based on structural analogs in and ). The (2Z)-stereochemistry is critical for maintaining planar conjugation between the indole and thiazolo-triazinone systems, which is hypothesized to influence electronic properties and binding interactions in biological systems .

The compound’s synthesis likely involves cyclocondensation of substituted hydrazines with thiazole precursors, followed by functionalization of the benzyl group (inferred from and ).

Properties

Molecular Formula

C23H18N4O5S

Molecular Weight

462.5 g/mol

IUPAC Name

(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-(1-methyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H18N4O5S/c1-26-15-7-5-4-6-13(15)18(21(26)29)19-22(30)27-23(33-19)24-20(28)14(25-27)10-12-8-9-16(31-2)17(11-12)32-3/h4-9,11H,10H2,1-3H3/b19-18-

InChI Key

ZFFXFYGWFHQZRX-HNENSFHCSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=O)C(=N4)CC5=CC(=C(C=C5)OC)OC)S3)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC(=C(C=C5)OC)OC)S3)C1=O

Origin of Product

United States

Preparation Methods

Industrial Production:: As of now, there is no large-scale industrial production of this compound. Research laboratories typically synthesize it for specific studies.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group in the thiazolo-triazine ring may yield a reduced form.

    Substitution: The benzyl group is susceptible to substitution reactions.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate or chromic acid.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further research is needed to explore these aspects.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory effects.

    Chemistry: Study its reactivity and use it as a building block for more complex molecules.

    Biology: Explore its interactions with biological targets (e.g., enzymes, receptors).

    Industry: Investigate its potential as a dye, catalyst, or material component.

Mechanism of Action

The exact mechanism of action remains elusive due to limited research. it likely interacts with specific cellular pathways or proteins, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their comparative properties are summarized below:

Compound Molecular Formula Substituents Key Features Bioactivity/Notes
Target Compound C₂₅H₂₁N₅O₅S 3,4-Dimethoxybenzyl at position 6 Enhanced electron-donating capacity from methoxy groups; planar Z-configuration stabilizes π-π stacking . Hypothesized improved binding affinity vs. benzyl analogs (no direct data; inferred from ).
(2Z)-6-Benzyl analog () C₂₁H₁₄N₄O₃S Benzyl at position 6 Lower molecular weight (402.43 g/mol); lacks methoxy groups, reducing solubility and electronic modulation . Used as a reference in SAR studies; moderate enzyme inhibition reported for similar scaffolds .
Thieno[2,3-d]pyrimidinone derivatives () Varies Thienopyrimidinone core Overlay similarity >60% with thiazolo-triazinone nucleus; distinct electronic profile due to sulfur vs. oxygen heteroatoms . Higher metabolic stability but reduced target selectivity in some cases .
7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives () Varies Carboxylic acid substituents Increased polarity and hydrogen-bonding capacity; improved solubility but potential steric hindrance . Enhanced antibacterial activity in vitro compared to non-polar analogs .

Key Comparative Insights

Substituent Effects: The 3,4-dimethoxybenzyl group in the target compound introduces two methoxy groups, which enhance electron donation and may improve binding to hydrophobic pockets in enzymes or receptors compared to the benzyl analog . Benzyl vs. Methoxy groups in the target compound could mitigate oxidative metabolism, extending half-life .

Core Heterocycle Comparison: Replacing the thieno[2,3-d]pyrimidinone nucleus () with a thiazolo-triazinone system alters electronic density and ring puckering (). The thiazolo-triazinone’s planar structure favors π-π interactions, while the thienopyrimidinone’s puckered conformation may enhance membrane permeability .

Synthetic Accessibility :

  • The benzyl analog () is synthesized in 93% yield (similar to methods in ), whereas introducing methoxy groups likely requires additional protection/deprotection steps, reducing overall yield .

Biological Relevance: While direct activity data for the target compound are unavailable, analogs with similar cores (e.g., thiazolo-triazinones) show promise as kinase inhibitors or antibacterial agents . The dimethoxybenzyl group may align with pharmacophores for acetylcholinesterase inhibition ().

Research Findings and Implications

  • Structural Dynamics : Ring puckering in similar heterocycles () suggests conformational flexibility impacts target engagement. The target compound’s rigid Z-configuration may limit off-target interactions.
  • 3D-QSAR Models : Studies on acetylcholinesterase inhibitors () highlight the importance of substituent polarity and steric bulk, supporting the hypothesis that the dimethoxybenzyl group optimizes these parameters.

Biological Activity

The compound (2Z)-6-(3,4-dimethoxybenzyl)-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to a class of thiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of this specific compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Thiazolo[3,2-b][1,2,4]triazine core : This heterocyclic structure contributes to the compound's reactivity and biological properties.
  • Dimethoxybenzyl group : The presence of methoxy groups enhances lipophilicity and may improve bioavailability.
  • Indole moiety : Known for its role in various pharmacological activities.

Research indicates that compounds similar to this one may interact with various biological targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : Thiazole derivatives often exhibit inhibitory effects on enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing physiological processes.
  • Antioxidant Activity : The structural features may confer antioxidant properties, protecting cells from oxidative stress.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anticancer Activity : Preliminary studies suggest that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The compound may exhibit activity against various pathogens due to its ability to disrupt microbial cell membranes.
  • Neurological Effects : Similar compounds have been linked to neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.

Case Study 1: Anticancer Activity

A study investigated the effects of a similar thiazolo-triazine derivative on cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis via caspase activation.

Concentration (µM)Cell Viability (%)
0100
585
1065
2040

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

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